

Application Notes and Protocols for In Vitro Susceptibility Testing of OP-145

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Compound of Interest

Compound Name: OP-145

Cat. No.: B1150778

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Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. [1][2] It has demonstrated significant in vitro activity against a range of bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). [1][3] **OP-145** is also effective against bacterial biofilms, making it a promising candidate for further investigation and development. [3] These application notes provide detailed protocols for the in vitro susceptibility testing of **OP-145** to evaluate its antimicrobial efficacy.

The primary mechanism of action for **OP-145** involves interaction with and disruption of the bacterial cell membrane. [4] Unlike some other antimicrobial peptides, its bactericidal activity may not solely rely on membrane permeabilization but also on the neutralization of the bacterial surface charge. [4]

Data Presentation: In Vitro Activity of OP-145

The following table summarizes the available quantitative data on the in vitro activity of **OP-145** against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency.

Bacterial Strain	Gram Status	Resistance Profile	MIC (μM)	Reference
Escherichia coli	Gram-Negative	-	6.4 (LC99.9%)	[5]
Enterococcus hirae	Gram-Positive	-	3.2 (LC99.9%)	[5]
Staphylococcus aureus (MRSA)	Gram-Positive	Methicillin-Resistant	Low μM range	[1][3]

Note: The available literature frequently describes the MIC of **OP-145** against MRSA as being in the "low micromolar range" without specifying precise values. The values for E. coli and E. hirae are presented as the 99.9% lethal concentration (LC99.9%). Further research is needed to establish a comprehensive MIC profile against a wider range of clinical isolates.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol outlines the determination of the MIC of **OP-145** using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

- **OP-145** peptide
- Bacterial strains for testing
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer

- Incubator (37°C)

Procedure:

- Preparation of **OP-145** Stock Solution: Prepare a concentrated stock solution of **OP-145** in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
- Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Serial Dilution of **OP-145**: a. Add 100 μ L of CAMHB to all wells of a 96-well plate. b. Add 100 μ L of the **OP-145** stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, across the plate. Discard the final 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well, bringing the final volume to 200 μ L.
- Controls:
 - Positive Control: A well containing only the bacterial inoculum in CAMHB (no **OP-145**).
 - Negative Control: A well containing only CAMHB (no bacteria or **OP-145**).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **OP-145** at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Kinetic Assay

This assay evaluates the rate at which **OP-145** kills a bacterial population over time.

Materials:

- **OP-145** peptide
- Bacterial strain
- CAMHB or other suitable broth
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline or PBS for dilutions
- Agar plates for colony counting

Procedure:

- Preparation of Bacterial Culture: Grow the test bacterium in broth to the mid-logarithmic phase of growth.
- Inoculum Preparation: Dilute the bacterial culture in fresh, pre-warmed broth to a starting density of approximately 1×10^6 CFU/mL.
- Exposure to **OP-145**: a. Prepare tubes or flasks containing the bacterial inoculum and **OP-145** at various concentrations (e.g., 1x, 2x, and 4x the previously determined MIC). b. Include a growth control tube with no **OP-145**.
- Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 37°C. b. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
- Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline or PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours.
- Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the \log_{10} CFU/mL against time for each **OP-145** concentration and the growth control. A bactericidal effect is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL compared to the initial inoculum.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of **OP-145** when combined with another antimicrobial agent.

Materials:

- **OP-145** peptide
- Second antimicrobial agent
- Bacterial strain
- CAMHB
- Two sterile 96-well microtiter plates

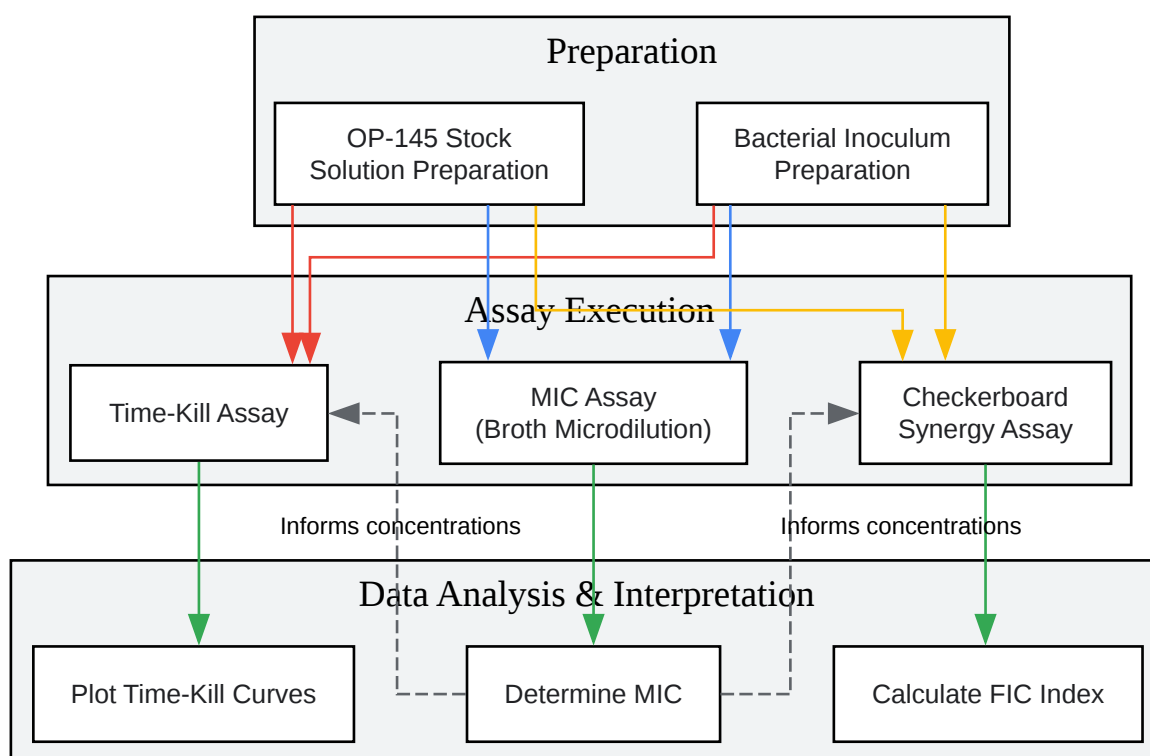
Procedure:

- Preparation of Antimicrobial Solutions: Prepare stock solutions of **OP-145** and the second antimicrobial agent at concentrations higher than their individual MICs.
- Plate Setup: a. In the first plate, prepare serial dilutions of **OP-145** along the y-axis (rows). b. In the second plate, prepare serial dilutions of the second antimicrobial agent along the x-axis (columns).
- Combination Plate Preparation: a. Transfer the diluted **OP-145** from the first plate to a new 96-well plate. b. To this plate, add the diluted second antimicrobial agent, creating a matrix of different concentration combinations.
- Inoculation: Inoculate the combination plate with the bacterial suspension as described in the MIC protocol (final concentration of $\sim 5 \times 10^5$ CFU/mL).
- Incubation and Reading: Incubate and read the plate as for a standard MIC assay.
- Data Analysis: a. Determine the MIC of each agent alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
 - FIC of **OP-145** = (MIC of **OP-145** in combination) / (MIC of **OP-145** alone)
 - FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

- FIC Index (FICI) = FIC of **OP-145** + FIC of Agent B c. Interpret the FICI as follows:
- Synergy: $FICI \leq 0.5$
- Additive: $0.5 < FICI \leq 1$
- Indifference: $1 < FICI \leq 4$
- Antagonism: $FICI > 4$

Visualizations

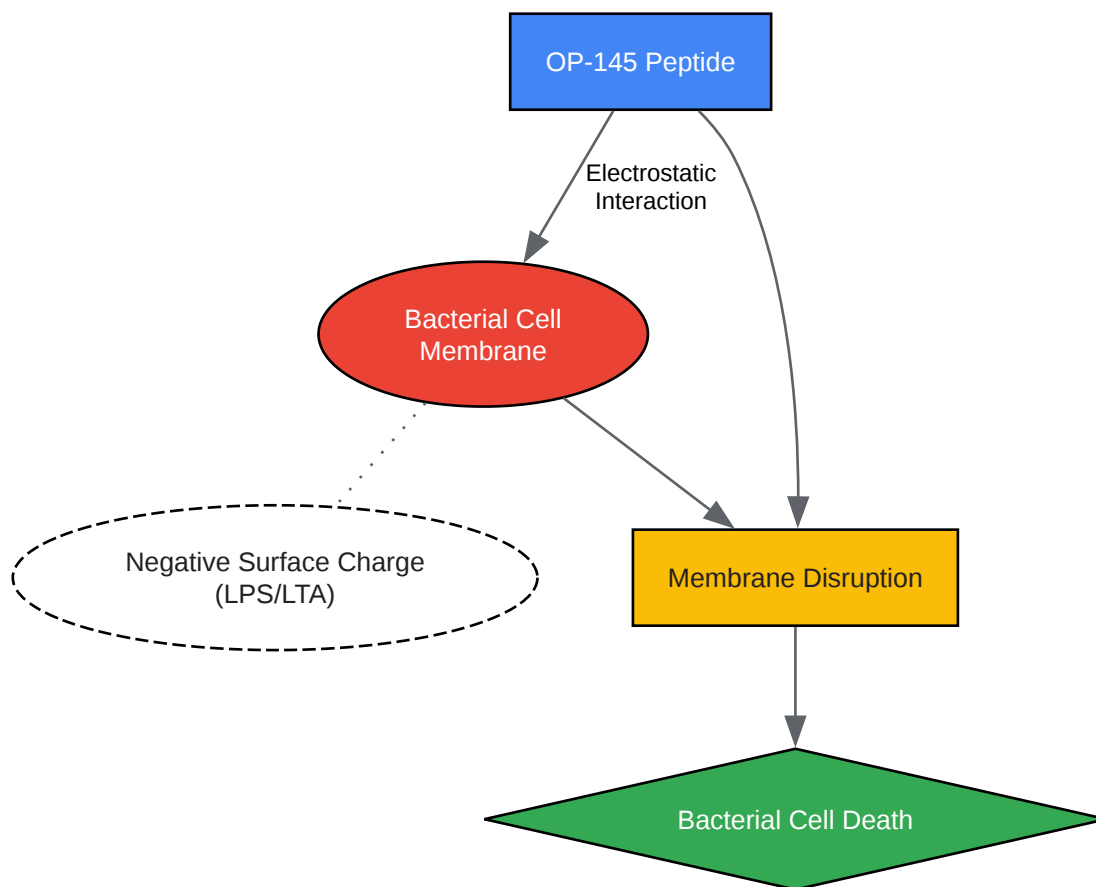
Experimental Workflow for In Vitro Susceptibility Testing of OP-145



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Caption: Workflow for **OP-145** in vitro susceptibility testing.

Mechanism of Action of OP-145 (Conceptual)



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Caption: Conceptual mechanism of **OP-145** antibacterial action.

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